molecular formula C11H11NO5 B13708060 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione

4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione

Cat. No.: B13708060
M. Wt: 237.21 g/mol
InChI Key: WRZZTZUFMSEOHY-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione is a substituted oxazolidine-2,5-dione derivative characterized by a methoxy-substituted aromatic ring at the C4 position of the heterocyclic core. The 2,5-dimethoxyphenyl substituent introduces steric and electronic effects that differentiate this compound from analogous derivatives.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO5/c1-15-6-3-4-8(16-2)7(5-6)9-10(13)17-11(14)12-9/h3-5,9H,1-2H3,(H,12,14)

InChI Key

WRZZTZUFMSEOHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=O)OC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the oxazolidine ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl ring .

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The 2,5-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxazolidine-2,5-dione Derivatives

Oxazolidine-2,5-dione derivatives vary primarily in their C4 substituents, which influence molecular conformation, electronic properties, and biological or industrial utility. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Oxazolidine-2,5-dione Derivatives

Compound Name Substituent Molecular Formula Dihedral Angle (Ring-Plane) Key Properties/Applications References
4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione 2,5-Dimethoxyphenyl C₁₁H₁₁NO₅ Not reported Potential electronic modulation via methoxy groups; synthesis intermediate
N-Carboxy-L-phenylalanine anhydride Benzyl (amino acid side chain) C₁₂H₁₁NO₄ 59.34° Amino acid-based polymer synthesis
4-(4-Fluorophenyl)oxazolidine-2,5-dione 4-Fluorophenyl C₉H₆FNO₃ Not reported Enhanced electrophilicity due to fluorine; R&D applications
(R)-4-[4-(Trimethylsilyl)oxy]phenyl-oxazolidine-2,5-dione Trimethylsilyloxy-phenyl C₁₂H₁₅NO₄Si Not reported Increased lipophilicity; specialty chemical synthesis
4-(Mercaptomethyl)oxazolidine-2,5-dione Mercaptomethyl C₄H₅NO₃S Not reported Thiol reactivity; liquid form (storage at RT)
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione 4-Hydroxybenzyl C₁₀H₉NO₄ Not reported Hydrogen-bonding capability; chiral building block

Key Observations

Substituent Effects on Conformation :

  • Derivatives with aromatic substituents (e.g., benzyl, fluorophenyl) exhibit dihedral angles between the oxazolidine ring and the aromatic group ranging from 50–60°, as observed in crystallographic studies . This tilt influences packing in solid-state structures and may affect intermolecular interactions.
  • Bulky substituents (e.g., trimethylsilyl) or flexible groups (e.g., mercaptomethyl) likely alter conformational dynamics, though specific data are unavailable.

Fluorine in 4-(4-Fluorophenyl) derivatives introduces electron-withdrawing effects, enhancing electrophilicity of the oxazolidine ring .

Functional Group Reactivity :

  • The mercaptomethyl group in 4-(mercaptomethyl)oxazolidine-2,5-dione enables thiol-based reactions (e.g., disulfide formation), useful in polymer crosslinking or bioconjugation .
  • Hydroxybenzyl derivatives (e.g., (S)-4-(4-Hydroxybenzyl)-) may serve as chiral intermediates due to stereochemical control and hydrogen-bonding capacity .

Industrial and Research Applications: Amino acid-derived variants (e.g., N-carboxy-L-phenylalanine anhydride) are historically significant in peptide synthesis . Siloxy and fluorinated derivatives are niche intermediates in organosilicon or fluoroorganic chemistry .

Biological Activity

4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione can be represented as follows:

C11H13NO4\text{C}_{11}\text{H}_{13}\text{N}\text{O}_4

This compound belongs to the oxazolidinone class, which is known for diverse biological activities.

Anticancer Activity

Research indicates that oxazolidinone derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various oxazolidinones against different cancer cell lines. Specifically, compounds similar to 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione have shown promising results in inhibiting cell proliferation in glioblastoma multiforme cells and other cancer types.

Table 1: Cytotoxicity of Oxazolidinone Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dioneMDA-MB-23115.3
HCT11612.8
SW62010.5

Note: IC50 values represent the concentration required to inhibit cell viability by 50%.

Antimicrobial Activity

The oxazolidinone framework is also recognized for its antimicrobial properties. Studies have shown that derivatives can effectively combat Gram-positive bacteria, including multi-drug resistant strains. The unique mechanism of action involves inhibition of protein synthesis by binding to the bacterial ribosome.

Table 2: Antimicrobial Efficacy of Oxazolidinones

CompoundBacteriaMIC (µg/mL)
4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dioneStaphylococcus aureus (MRSA)<0.25
Enterococcus faecium<0.50

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, oxazolidinone derivatives have been studied for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases.

Case Studies

  • Cytotoxicity in Glioblastoma : A study conducted by Da Silva et al. evaluated the cytotoxic effects of various oxazolidinones on glioblastoma cells. The results demonstrated that certain derivatives significantly reduced cell viability and induced apoptosis.
  • Antibacterial Activity Against Resistant Strains : Research published in Current Updates on Oxazolidinone emphasized the effectiveness of oxazolidinones against resistant bacterial strains such as vancomycin-resistant enterococci (VRE), showcasing their potential in clinical applications.

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